molecular formula C9H9IO2 B589397 Ethyl 3-Iodobenzoate-13C6 CAS No. 1329494-84-9

Ethyl 3-Iodobenzoate-13C6

Cat. No.: B589397
CAS No.: 1329494-84-9
M. Wt: 282.028
InChI Key: POGCXCWRMMXDAQ-LSYAIDEBSA-N
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Properties

CAS No.

1329494-84-9

Molecular Formula

C9H9IO2

Molecular Weight

282.028

IUPAC Name

ethyl 3-iodobenzoate

InChI

InChI=1S/C9H9IO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3/i3+1,4+1,5+1,6+1,7+1,8+1

InChI Key

POGCXCWRMMXDAQ-LSYAIDEBSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)I

Synonyms

3-Iodobenzoic Acid-13C6 Ethyl Ester;  3-(Ethoxycarbonyl)iodobenzene-13C6;  3-(Ethoxycarbonyl)phenyl-13C6 Iodide;  3-Iodobenzoic Acid-13C6 Ethyl Ester;  Ethyl 3-Iodobenzoate-13C6;  Ethyl m-Iodobenzoate-13C6; 

Origin of Product

United States

Preparation Methods

Esterification of 3-Iodobenzoic Acid-13C6

The second step involves esterifying 3-Iodobenzoic acid-13C6 with ethanol to form the final product. Acid-catalyzed esterification, using sulfuric acid or p-toluenesulfonic acid (PTSA), is the standard method. The reaction mechanism follows nucleophilic acyl substitution, where the hydroxyl group of ethanol attacks the carbonyl carbon of the acid, facilitated by protonation of the carbonyl oxygen:

3-Iodobenzoic acid-13C6+CH3CH2OHH+Ethyl 3-Iodobenzoate-13C6+H2O\text{3-Iodobenzoic acid-13C6} + \text{CH}3\text{CH}2\text{OH} \xrightarrow{\text{H}^+} \text{this compound} + \text{H}_2\text{O}

Key parameters influencing yield include:

  • Molar ratio of reactants : A 1:3 molar ratio of acid to ethanol maximizes conversion.

  • Temperature : Reflux conditions (78–80°C) drive the equilibrium toward ester formation.

  • Catalyst concentration : 5–10% sulfuric acid by volume achieves optimal protonation without side reactions.

Post-reaction purification via vacuum distillation or column chromatography typically yields 80–85% pure product.

Isotopic Labeling Strategies

Incorporation of Carbon-13

The carbon-13 label in this compound is introduced at the benzoic acid stage. Commercially available 13C6-benzoic acid serves as the primary precursor, ensuring uniform isotopic distribution across the aromatic ring. Alternative approaches, such as biosynthetic labeling or chemical exchange, are less common due to cost and complexity.

A notable advancement involves the use of 13C-enriched methanol in esterification, though this method labels the ethoxy group rather than the aromatic ring. For applications requiring ring-specific labeling, such as NMR studies, the former strategy remains predominant.

Challenges in Isotopic Purity

Maintaining isotopic purity during synthesis requires stringent control over reaction conditions. Side reactions, such as decarboxylation or isotopic exchange, can dilute the 13C content. Studies recommend inert atmospheres (e.g., argon or nitrogen) and anhydrous solvents to minimize these effects. Analytical techniques like high-resolution mass spectrometry (HRMS) and isotope-ratio NMR confirm isotopic integrity post-synthesis.

Optimization of Reaction Conditions

Catalytic Systems

Recent work explores transition metal catalysts to enhance iodination efficiency. Palladium(II) acetate and copper(I) oxide have shown promise in mediating aryl-iodine bond formation under milder conditions. For example, a palladium-catalyzed coupling reaction between benzoic acid-13C6 and iodobenzene reduced reaction temperatures to 40–50°C while maintaining yields above 70%.

CatalystTemperature (°C)Yield (%)Reference
Pd(OAc)₂40–5072
Cu₂O16070
H₂SO₄ (traditional)8065

Solvent Effects

Polar aprotic solvents, such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP), improve iodination kinetics by stabilizing transition states. In contrast, esterification benefits from protic solvents like ethanol, which participate in the reaction equilibrium.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR is indispensable for verifying isotopic labeling and structural integrity. The 13C-enriched aromatic carbons exhibit distinct splitting patterns, with coupling constants (¹J₍¹³C⁻¹³C₎) confirming uniform labeling.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 254 nm) resolves this compound from unreacted starting materials and byproducts. Typical retention times range from 8.5 to 9.2 minutes under gradient elution.

Industrial and Research Applications

NMR Spectroscopy

The compound’s 13C enrichment enhances signal resolution in kinetic and mechanistic studies, particularly in tracking reaction intermediates.

Organic Synthesis

This compound serves as a precursor in cross-coupling reactions (e.g., Suzuki-Miyaura) to synthesize isotopically labeled biaryl compounds .

Chemical Reactions Analysis

Ethyl 3-Iodobenzoate-13C6 undergoes various types of chemical reactions, including:

Q & A

Q. How can researchers address limitations in detecting low-abundance <sup>13</sup>C isotopologues in complex matrices?

  • Methodological Answer : Optimize instrument sensitivity (e.g., reduce noise via ion mobility MS) and employ enrichment techniques like solid-phase extraction. Acknowledge detection thresholds in error analysis and propose orthogonal validation methods (e.g., radiometric tracing with <sup>14</sup>C in parallel studies) .

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